molecular formula C11H11ClF3N B15236625 (R)-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Katalognummer: B15236625
Molekulargewicht: 249.66 g/mol
InChI-Schlüssel: SJQOGYMMYFFRAR-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound featuring a trifluoromethyl group, a chlorine atom, and a tetrahydronaphthalene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the introduction of the trifluoromethyl group and the chlorine atom onto a tetrahydronaphthalene scaffold. One common approach is the trifluoromethylation of a suitable precursor, followed by chlorination and subsequent amination. The reaction conditions often involve the use of trifluoromethylating agents such as Umemoto’s reagents or trifluoromethyl iodide, and chlorinating agents like thionyl chloride or N-chlorosuccinimide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yields and purity. These methods often utilize catalytic systems and optimized reaction conditions to achieve efficient trifluoromethylation, chlorination, and amination steps .

Analyse Chemischer Reaktionen

Types of Reactions

®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine derivatives, ketones, aldehydes, and substituted naphthalene compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex fluorinated compounds.

Biology

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable component in drug design .

Industry

Industrially, ®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used in the development of agrochemicals and materials with improved properties, such as increased resistance to degradation and enhanced performance .

Wirkmechanismus

The mechanism of action of ®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the chlorine atom and amine group contribute to its overall activity. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluoxetine: An antidepressant with a trifluoromethyl group.

    Efavirenz: An anti-HIV agent containing a trifluoromethyl group.

    Mefloquine: An antimalarial drug with a trifluoromethyl group.

    Celecoxib: A painkiller featuring a trifluoromethyl group.

    Nilotinib: A tyrosine kinase inhibitor with a trifluoromethyl group.

Uniqueness

®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of a trifluoromethyl group, a chlorine atom, and a chiral tetrahydronaphthalene backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H11ClF3N

Molekulargewicht

249.66 g/mol

IUPAC-Name

(1R)-5-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11ClF3N/c12-10-7-2-1-3-9(16)6(7)4-5-8(10)11(13,14)15/h4-5,9H,1-3,16H2/t9-/m1/s1

InChI-Schlüssel

SJQOGYMMYFFRAR-SECBINFHSA-N

Isomerische SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)C(F)(F)F)Cl)N

Kanonische SMILES

C1CC(C2=C(C1)C(=C(C=C2)C(F)(F)F)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.